Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate
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Overview
Description
Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate is a complex organic compound that features a unique structure combining a benzoxazine ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the pyrazole moiety. Key steps include:
Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate phenol derivative and an amine.
Introduction of the Pyrazole Moiety: This step involves the reaction of the benzoxazine intermediate with a hydrazine derivative under controlled conditions.
Bromination and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting or activating certain pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound shares the bromine and ester functionalities but lacks the complex benzoxazine and pyrazole moieties.
4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether: This compound has a similar core structure but with different substituents.
Uniqueness
Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate is unique due to its combination of a benzoxazine ring with a pyrazole moiety, along with the presence of bromine and methoxy groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H21BrN2O4 |
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Molecular Weight |
493.3 g/mol |
IUPAC Name |
methyl 4-(9-bromo-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate |
InChI |
InChI=1S/C25H21BrN2O4/c1-30-22-13-18(26)12-19-21-14-20(15-6-4-3-5-7-15)27-28(21)24(32-23(19)22)16-8-10-17(11-9-16)25(29)31-2/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
UZGNASYUGPZPND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)Br |
Origin of Product |
United States |
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